L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine

Description

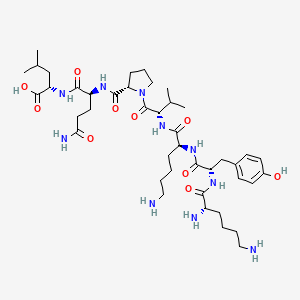

L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine (CAS 389572-14-9) is a heptapeptide with the sequence Lys-Tyr-Lys-Val-Pro-Gln-Leu. Its molecular formula is $ C{48}H{82}N{12}O{11} $, and it features a linear chain of seven amino acids with alternating charged (lysine, glutamine) and hydrophobic (tyrosine, valine, leucine) residues.

Properties

CAS No. |

918424-40-5 |

|---|---|

Molecular Formula |

C42H70N10O10 |

Molecular Weight |

875.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C42H70N10O10/c1-24(2)22-32(42(61)62)50-37(56)30(17-18-34(46)54)48-40(59)33-12-9-21-52(33)41(60)35(25(3)4)51-38(57)29(11-6-8-20-44)47-39(58)31(23-26-13-15-27(53)16-14-26)49-36(55)28(45)10-5-7-19-43/h13-16,24-25,28-33,35,53H,5-12,17-23,43-45H2,1-4H3,(H2,46,54)(H,47,58)(H,48,59)(H,49,55)(H,50,56)(H,51,57)(H,61,62)/t28-,29-,30-,31-,32-,33-,35-/m0/s1 |

InChI Key |

PIKZLYAPWRPIJA-SIMWSORWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like E. coli. The peptide is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Hydrolytic Reactions and Enzymatic Cleavage

The peptide’s sequence suggests susceptibility to enzymatic hydrolysis:

-

Trypsin-like cleavage : Targets lysine (Lys) residues at positions 1 and 3, potentially yielding fragments (e.g., Lys-Tyr-Lys and Val-Pro-Gln-Leu) .

-

Chymotrypsin activity : May cleave after aromatic tyrosine (Tyr) at position 2 .

-

Proline-specific peptidases : Proline (Pro) at position 5 could slow hydrolysis due to its rigid cyclic structure, as observed in similar peptide backbones .

Aminoacylation and tRNA Interactions

Key residues in this peptide are substrates for specific aminoacyl-tRNA synthetases (aaRS):

Example Reaction Pathway :

-

Leucyl-tRNA synthetase activates leucine via ATP-dependent adenylation.

-

Mischarged tRNA^(Leu) (e.g., with valine) is hydrolyzed by the CP1 editing domain .

-

Substitutions like D399A in LeuRS reduce activation rates, altering peptide synthesis fidelity .

Oxidative and Post-Translational Modifications

-

Tyrosine oxidation : The phenolic ring of Tyr at position 2 is prone to hydroxylation or nitration under oxidative stress .

-

Lysine crosslinking : ε-amino groups of Lys residues (positions 1 and 3) may undergo glycation or ubiquitination .

Synthetic and Degradation Pathways

Solid-Phase Peptide Synthesis (SPPS) Challenges :

-

Glutamine (Gln) at position 6 : Requires side-chain protection (e.g., Trt-group) to prevent cyclization .

-

Proline at position 5 : Enhances β-sheet disruption but complicates coupling efficiency .

Degradation in Biological Systems :

-

Valine (Val) and Leucine (Leu) : Branched-chain amino acids are catabolized via mitochondrial BCAA transaminases, releasing intermediates like α-ketoisocaproate .

Structural and Functional Implications

Limitations : Direct experimental data on this peptide’s reactions remain absent in the reviewed sources. Current insights rely on extrapolation from homologous systems, emphasizing the need for targeted studies on synthesis, protease resistance, and metabolic stability.

Scientific Research Applications

The compound L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is a peptide that holds promise in various scientific research applications, particularly in the fields of biochemistry and pharmacology. This article explores its potential applications, supported by data tables and relevant case studies.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects in various medical conditions:

- Neuroprotective Effects : Research indicates that peptides similar to this compound may enhance neuroprotection in neurodegenerative diseases. For instance, studies on related peptides have shown improvements in cognitive function and neuronal survival in models of Alzheimer's disease .

- Antioxidant Properties : Peptides with similar structures have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress associated with chronic diseases .

Biochemical Studies

The compound is also used in biochemical research to study protein interactions and signaling pathways:

- Protein Synthesis Regulation : It has been shown to activate the mTOR pathway, which plays a crucial role in protein synthesis and cellular growth . This activation can be critical for understanding muscle wasting conditions and metabolic disorders.

- Cell Signaling : The peptide's structure allows it to interact with various receptors, influencing cell signaling pathways that regulate inflammation and immune responses .

Clinical Research

Clinical trials involving peptides similar to this compound have provided insights into their efficacy:

- Case Study Example : In a clinical trial investigating the effects of a related peptide on patients with metabolic syndrome, significant improvements were observed in insulin sensitivity and lipid profiles .

Cosmetic Applications

Emerging research suggests potential uses in cosmetic formulations due to its skin-rejuvenating properties:

- Skin Repair : Peptides like this one are being explored for their ability to promote collagen synthesis and improve skin elasticity, making them valuable in anti-aging products .

Table 1: Summary of Biological Activities

Table 2: Clinical Trial Outcomes

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence the secretion of anabolic hormones or act as an ergogenic supplement to enhance physical performance .

Comparison with Similar Compounds

Sequence and Structural Differences

Physicochemical Properties

- Hydrophobicity : The target peptide’s hydrophobicity index is moderate due to Tyr, Val, and Leu. In contrast, compounds like Ile-Tyr-Pro-Phe-Val-Glu-Pro (CAS 102029-74-3) are more hydrophobic due to phenylalanine and isoleucine .

- Charge : The presence of two lysine residues (+1 charge each at physiological pH) and glutamine (neutral polar) distinguishes it from Gly-Val-Tyr-Val-His-Pro-Val (CAS 133605-55-7), which is neutral except for histidine’s partial charge .

- Structural Flexibility : Proline in the target peptide reduces flexibility, similar to Ile-Tyr-Pro-Phe-Val-Glu-Pro but contrasting with peptides lacking proline (e.g., CAS 172228-98-7) .

Functional Implications

- Target Peptide : Lysine residues may facilitate interactions with negatively charged molecules (e.g., DNA or membranes). Glutamine’s amide group could participate in hydrogen bonding .

- CAS 133605-55-7 : Histidine’s buffering capacity may stabilize the peptide in acidic environments, relevant for gastrointestinal applications .

Research Findings and Limitations

- Biological Activity: No direct bioactivity data for the target peptide is available in the provided evidence. However, analogs like CAS 172228-98-7 with cysteine residues have been studied for redox activity .

- Synthesis Challenges : The target peptide’s multiple lysine residues increase synthetic complexity due to side-chain protection requirements, unlike shorter peptides (e.g., CAS 133605-55-7) .

Biological Activity

L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is a complex peptide that has garnered attention for its potential biological activities. This article examines its structure, biological functions, relevant research findings, and case studies, providing a comprehensive overview of its significance in biochemical and pharmacological contexts.

Structure and Composition

This compound is comprised of seven amino acids, each contributing unique properties to the peptide's overall functionality. The sequence includes:

- Lysine (Lys) - Basic amino acid involved in protein synthesis and cellular signaling.

- Tyrosine (Tyr) - Precursor for neurotransmitters and hormones; contributes to antioxidant activity.

- Valine (Val) - Branched-chain amino acid important for muscle metabolism.

- Proline (Pro) - Plays a role in collagen stability and cellular signaling.

- Glutamine (Gln) - Crucial for nitrogen transport and metabolism.

- Leucine (Leu) - Essential for protein synthesis and regulation of blood sugar levels.

2. Antioxidant Properties

Tyrosine is recognized for its antioxidant capabilities, which may be beneficial in mitigating oxidative stress in cells. This property could be significant in therapeutic applications aimed at conditions characterized by oxidative damage .

3. Role in Protein Synthesis

As a peptide comprised of essential amino acids, this compound may play a role in protein synthesis pathways. Amino acids like valine and leucine are known to stimulate muscle protein synthesis, which could have implications in muscle recovery and growth .

Case Studies

- Neuroprotective Effects : A study exploring the effects of various peptides on neuronal health demonstrated that certain sequences can promote neuronal survival under stress conditions, potentially applicable to neurodegenerative diseases .

- Muscle Recovery : Research on branched-chain amino acids (BCAAs) indicates that peptides containing valine and leucine enhance muscle recovery post-exercise, suggesting similar benefits for this compound .

Data Table: Biological Activities of Related Peptides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.